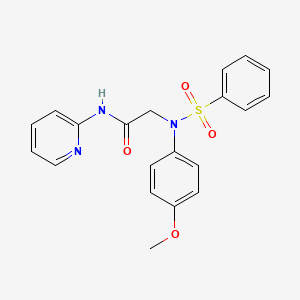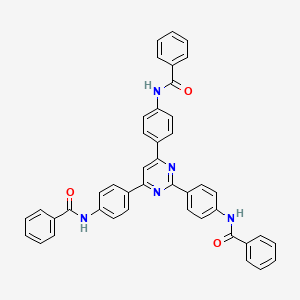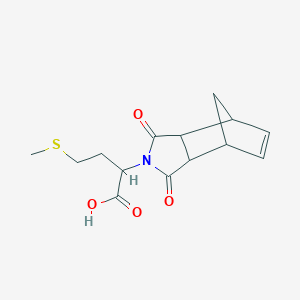
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as Mps-GA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme Glycine N-methyltransferase (GNMT) and has been shown to have promising effects in treating various diseases.
Mécanisme D'action
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide works by inhibiting the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of SAMe in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By inhibiting the activity of GNMT, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide increases the levels of SAMe in the liver, which has been shown to have promising effects in treating various diseases.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. It has been shown to increase the levels of SAMe in the liver, which has been shown to have various biochemical and physiological effects. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By increasing the levels of SAMe in the liver, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have promising effects in treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is its potency and selectivity for GNMT. It has been shown to be a potent and selective inhibitor of GNMT, which makes it an ideal candidate for studying the role of GNMT in various diseases. However, one of the main limitations of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is its solubility in water. N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is not very soluble in water, which makes it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One of the main future directions is to further study its potential therapeutic applications in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in lab experiments. Finally, future studies could focus on identifying other potential targets for N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of 4-methoxybenzeneboronic acid, which is then coupled with 2-bromo-5-chloropyridine to form 2-(4-methoxyphenyl)-5-chloro-pyridine. The next step involves the synthesis of N-(4-bromophenyl)sulfonyl chloride, which is then coupled with 2-(4-methoxyphenyl)-5-chloro-pyridine to form N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide. Finally, the last step involves the coupling of N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide with glycine to form N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to inhibit the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of S-adenosylmethionine (SAMe) in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-12-10-16(11-13-17)23(28(25,26)18-7-3-2-4-8-18)15-20(24)22-19-9-5-6-14-21-19/h2-14H,15H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIQGOWLJOLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
